molecular formula C10H9N3O B12947383 2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde

2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B12947383
M. Wt: 187.20 g/mol
InChI Key: KGFFCBUPEXJFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a tolyl group (a methyl-substituted phenyl group) attached to the triazole ring, along with an aldehyde functional group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield the triazole ring. The aldehyde group can be introduced through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the cycloaddition reaction under controlled conditions .

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The triazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: 2-(m-Tolyl)-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 2-(m-Tolyl)-2H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the substituent introduced.

Scientific Research Applications

2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde largely depends on its interaction with biological targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function. These interactions can affect molecular pathways involved in cell signaling, metabolism, and other biological processes .

Comparison with Similar Compounds

    1,2,3-Triazole-4-carbaldehyde: Lacks the tolyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

    2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: Features a phenyl group instead of a tolyl group, which can influence its electronic properties and interactions with biological targets.

    2-(p-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde: The position of the methyl group on the phenyl ring is different, which can affect its steric and electronic properties.

Uniqueness: 2-(m-Tolyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the m-tolyl group, which provides distinct steric and electronic effects. This can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-(3-methylphenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-8-3-2-4-10(5-8)13-11-6-9(7-14)12-13/h2-7H,1H3

InChI Key

KGFFCBUPEXJFQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2N=CC(=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.